molecular formula C18H18N2O3S B15098932 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide

2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide

Cat. No.: B15098932
M. Wt: 342.4 g/mol
InChI Key: MNPMZUIFIBBHAA-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiazolidine ring, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For example, the reaction of propylamine with a diketone in the presence of elemental sulfur can yield the thiazolidine ring.

    Attachment of Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazolidine intermediate with a naphthalene derivative, such as naphthyl chloride, under basic conditions.

    Formation of Acetamide Group: The final step involves the introduction of the acetamide group through an acylation reaction. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene moiety.

Scientific Research Applications

2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The thiazolidine ring and naphthalene moiety can facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-3-methyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide
  • 2-(2,4-Dioxo-3-ethyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide
  • 2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-phenyl-acetamide

Uniqueness

2-(2,4-Dioxo-3-propyl-thiazolidin-5-yl)-N-naphthalen-1-yl-acetamide is unique due to the specific combination of the thiazolidine ring, naphthalene moiety, and acetamide group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H18N2O3S/c1-2-10-20-17(22)15(24-18(20)23)11-16(21)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,2,10-11H2,1H3,(H,19,21)

InChI Key

MNPMZUIFIBBHAA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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